![molecular formula C13H19NO2 B2613412 Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2167699-28-5](/img/structure/B2613412.png)
Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 2167699-28-5 . It has a molecular weight of 221.3 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .Scientific Research Applications
Synthesis of Novel Scaffolds
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines
This research demonstrates the use of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate in the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. It serves as a new scaffold for preparing substituted piperidines, highlighting the importance of tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate in synthesizing complex organic structures (Harmsen et al., 2011).
Creation of Glutamic Acid Analogues
Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids
The compound plays a critical role in synthesizing a glutamic acid analogue from L-serine, demonstrating its utility in creating bioactive molecules and studying their effects on biological systems (Hart & Rapoport, 1999).
Efficient Scalable Synthesis Routes
Scalable Synthesis of Enantiomerically Pure Compounds
The research presents an efficient, scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements in the synthesis process and highlighting the compound's role in producing kilogram amounts of the target molecule for further research and development (Maton et al., 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWRVMMLNUNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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